molecular formula C12H10BClO2 B11873013 (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid

(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B11873013
M. Wt: 232.47 g/mol
InChI Key: RDMUKSDIXQJTNW-UHFFFAOYSA-N
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Description

(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with a chlorine atom at the 3-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of a suitable biphenyl precursor. One common method is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of a halogenated biphenyl with a boronic acid derivative. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

    Substituted Biphenyls: Produced through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in various chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the biphenyl structure and chlorine atom, making it less versatile in certain synthetic applications.

    (3-Chloro-[1,1’-biphenyl]-3-yl)boronic Acid: Similar structure but with the boronic acid group at a different position, leading to different reactivity and applications.

    (4-Bromo-[1,1’-biphenyl]-3-yl)boronic Acid: Contains a bromine atom instead of chlorine, which can affect its reactivity in cross-coupling reactions.

Uniqueness

(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the chlorine atom and the boronic acid group allows for versatile applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H10BClO2

Molecular Weight

232.47 g/mol

IUPAC Name

(2-chloro-4-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

RDMUKSDIXQJTNW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)Cl)(O)O

Origin of Product

United States

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